ethyl 2-(2-ethylphenoxy)acetate
Overview
Description
Ethyl 2-(2-ethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 2-ethylphenol and ethyl chloroacetate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-ethylphenoxy)acetate can be synthesized through the esterification reaction of 2-ethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethylphenoxyacetic acid.
Reduction: Formation of 2-ethylphenoxyethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-ethylphenol, which may further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-ethylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl phenoxyacetate: Lacks the ethyl group on the phenyl ring, resulting in different chemical and physical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
2-(2-Ethylphenoxy)acetic acid: The carboxylic acid analog, which has different solubility and reactivity profiles.
Properties
CAS No. |
100256-84-6 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(2-ethylphenoxy)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GVTZEFUSFMIKKH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1OCC(=O)OCC |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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